

Application Notes and Protocols: Stability-Indicating Assay for Sofosbuvir and Its Impurities

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a stability-indicating assay method for the antiviral drug Sofosbuvir and its impurities. The protocols and data presented are compiled from various validated methods and are intended to assist in the development and implementation of robust analytical procedures for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms.

A stability-indicating method is crucial as it accurately quantifies the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. Such methods are a regulatory requirement for the registration of new drug products. Forced degradation studies, also known as stress testing, are performed to demonstrate the specificity of the method in the presence of degradants.

Overview of Analytical Methodology

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques for the determination of Sofosbuvir and its impurities. These methods offer high resolution, sensitivity, and specificity. A typical stability-indicating method involves subjecting Sofosbuvir to various stress conditions as per the International Council for Harmonisation (ICH) guidelines to induce



degradation. The resulting mixture of the intact drug and its degradation products is then analyzed to ensure that the analytical method can effectively separate and quantify the active ingredient without interference from any degradants.

Experimental Protocols

This section details the protocols for a typical stability-indicating RP-HPLC method for Sofosbuvir.

- 2.1. Materials and Reagents
- Sofosbuvir reference standard and impurity standards
- HPLC grade acetonitrile, methanol, and water
- Analytical grade trifluoroacetic acid (TFA), ortho-phosphoric acid (OPA), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
- Commercially available Sofosbuvir tablets (e.g., Sovaldi® 400 mg)
- 2.2. Instrumentation and Chromatographic Conditions

A variety of chromatographic conditions have been reported for the analysis of Sofosbuvir. The following table summarizes representative conditions.



Parameter	Condition 1	Condition 2	Condition 3
Instrument	HPLC with UV/PDA Detector	UPLC with UV/PDA Detector	HPLC with UV Detector
Column	Agilent Eclipse XDB- C18 (250 mm x 4.6 mm, 5 μm)[1][2]	Waters X-Bridge BEH C18 (100 mm x 4.6 mm, 2.5 μm)[3]	Kromasil 100 C18 (250 mm x 4.6 mm, 5 μm)[4]
Mobile Phase	0.1% TFA in Water:Acetonitrile (50:50 v/v)[1][2]	Gradient Elution	Mobile Phase A: Buffer:Acetonitrile (97.5:2.5 v/v) Mobile Phase B: Acetonitrile:IPA:Metha nol:Water (60:20:10:10 v/v/v/v) [4]
Flow Rate	1.0 mL/min	-	1.0 mL/min[4]
Detection	UV at 260 nm[1][2]	PDA Detector[3]	UV at 263 nm[4]
Column Temp.	Ambient	25°C[4]	25°C[4]
Injection Vol.	10 μL	-	10 μL[4]

2.3. Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Sofosbuvir reference standard in the mobile phase to obtain a concentration of 1000 μ g/mL.
- Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of approximately 100 μ g/mL.
- Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.
 Add about 70 mL of the mobile phase, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 μm nylon filter.
 Dilute 10 mL of the filtrate to 100 mL with the mobile phase to get a final concentration of 100 μg/mL.



2.4. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]

- Acid Degradation: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCl at 80°C for 10 hours.[3] Neutralize the solution with 1N NaOH and dilute with the mobile phase.
- Base Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.5N NaOH at 60°C for 24 hours.[3] Neutralize the solution with 0.5N HCl and dilute with the mobile phase.
- Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at 80°C for 48 hours.[3] Dilute the resulting solution with the mobile phase.
- Thermal Degradation: Keep the drug powder in a hot air oven at 50°C for 21 days.[6] Prepare a sample solution from the exposed powder.
- Photolytic Degradation: Expose the drug powder to UV light (254 nm) for 24 hours.[3]
 Prepare a sample solution from the exposed powder.

Data Presentation

3.1. Summary of Forced Degradation Results

The following table summarizes the typical degradation of Sofosbuvir under various stress conditions.



Stress Condition	Reagent and Conditions	% Degradation	Major Degradation Products
Acid Hydrolysis	1N HCl, 80°C, 10 hours[3]	8.66%[3]	(R)-((2R,3R,4R,5R)-5- (2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4-fluoro-3- hydroxy-4- methyltetrahydrofuran -2-yl)methyl phenyl hydrogen phosphate[3]
Base Hydrolysis	0.5N NaOH, 60°C, 24 hours[3]	45.97%[3]	(S)-isopropyl 2-((R)- (((2R,3R,4R,5R)-5- (2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4-fluoro-3- hydroxy-4- methyltetrahydrofuran -2-yl)methoxy) (hydroxy)phosphoryla mino)propanoate and (S)-2-((R)- (((2R,3R,4R,5R)-5- (2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4-fluoro-3- hydroxy-4- methyltetrahydrofuran -2-yl)methoxy) (hydroxy)phosphoryla mino)propanoic acid[3]
Oxidative	30% H ₂ O ₂ , 80°C, 48 hours[3]	0.79%[3]	N-oxide formation[6]



Thermal	50°C, 21 days[6]	No significant - degradation[6]
Photolytic	UV light (254 nm), 24 hours[3]	No significant - degradation[3]

3.2. Method Validation Summary

The developed analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.

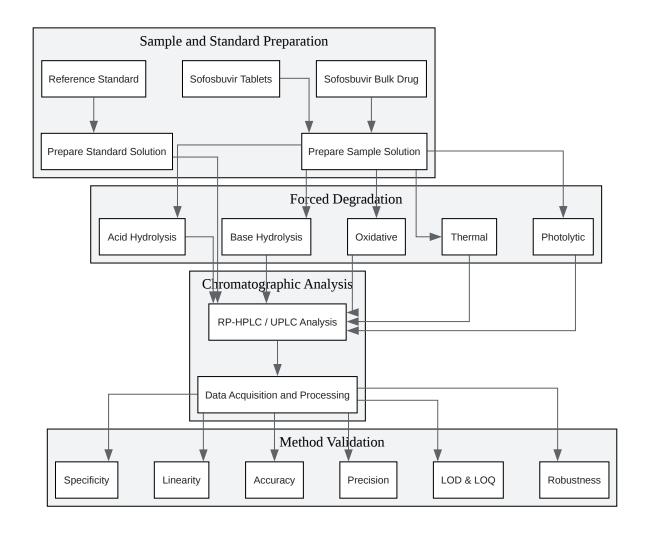
Validation Parameter	Typical Results
Linearity Range	10 - 100 μg/mL[7]
Correlation Coefficient (r²)	> 0.999[4]
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.01 - 0.27 μg/mL[1][3]
Limit of Quantification (LOQ)	0.03 - 0.83 μg/mL[1][3]
Specificity	No interference from placebo, impurities, or degradation products
Robustness	Insensitive to small, deliberate changes in method parameters

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Sofosbuvir.





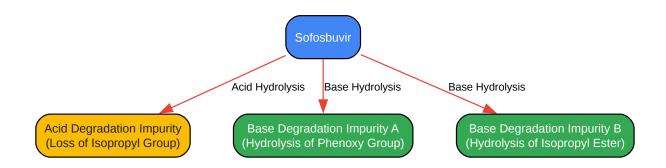
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Caption: Workflow for Stability-Indicating Assay of Sofosbuvir.

4.2. Sofosbuvir Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway of Sofosbuvir under hydrolytic conditions.





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Caption: Simplified Degradation Pathway of Sofosbuvir.

Conclusion

The described RP-HPLC/UPLC methods are demonstrated to be simple, accurate, precise, and specific for the determination of Sofosbuvir in the presence of its degradation products. These methods are suitable for routine quality control analysis and stability studies of Sofosbuvir in bulk and pharmaceutical formulations. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry. It is recommended that any method transfer or implementation be accompanied by a full validation study in the receiving laboratory.

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